4-Bromo-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol involves several steps. One common method includes the reaction of 4-bromo-2-fluorophenol with 4-fluoro-3-methylphenylamine under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The process would be scaled up to accommodate larger quantities, with additional steps to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction could produce a hydroxy derivative .
Scientific Research Applications
4-Bromo-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of various chemical products
Mechanism of Action
The mechanism of action for 4-Bromo-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylphenol: This compound is similar in structure but lacks the fluoro and amino groups.
2-Bromo-4-methylphenol: This compound has a similar brominated phenol structure but differs in the position of the substituents
Uniqueness
4-Bromo-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol is unique due to the presence of both bromine and fluorine atoms, as well as the amino group. These functional groups contribute to its specific chemical properties and reactivity, making it valuable for research and industrial applications .
Properties
IUPAC Name |
4-bromo-2-[(4-fluoro-3-methylanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO/c1-9-6-12(3-4-13(9)16)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVWEVYLKKRXFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=C(C=CC(=C2)Br)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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